molecular formula C20H22N2O3 B4475717 2-{[(4-ethoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

2-{[(4-ethoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Cat. No.: B4475717
M. Wt: 338.4 g/mol
InChI Key: IWSWCQOEEBXALV-UHFFFAOYSA-N
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Description

2-{[(4-ethoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic compound with a unique structure that includes an ethoxyphenyl group and a hexahydro-4,6-ethenocyclopropa[f]isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-ethoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydro-4,6-ethenocyclopropa[f]isoindole core, followed by the introduction of the ethoxyphenyl group through a series of reactions such as nucleophilic substitution and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-ethoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the compound, enhancing its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-{[(4-ethoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can serve as a probe to study biological processes and interactions at the molecular level.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, targeting specific biological pathways.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-ethoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of hexahydro-4,6-ethenocyclopropa[f]isoindole and related structures with different substituents.

Uniqueness

What sets 2-{[(4-ethoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

4-[(4-ethoxyanilino)methyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-25-12-5-3-11(4-6-12)21-10-22-19(23)17-13-7-8-14(16-9-15(13)16)18(17)20(22)24/h3-8,13-18,21H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSWCQOEEBXALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCN2C(=O)C3C4C=CC(C3C2=O)C5C4C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-ethoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Reactant of Route 2
Reactant of Route 2
2-{[(4-ethoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Reactant of Route 3
Reactant of Route 3
2-{[(4-ethoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Reactant of Route 4
Reactant of Route 4
2-{[(4-ethoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Reactant of Route 5
Reactant of Route 5
2-{[(4-ethoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Reactant of Route 6
Reactant of Route 6
2-{[(4-ethoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

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